1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2-methyl-5-nitro-, oxalate

Catalog No.
S15960501
CAS No.
50836-11-8
M.F
C18H25N3O9
M. Wt
427.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoeth...

CAS Number

50836-11-8

Product Name

1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2-methyl-5-nitro-, oxalate

IUPAC Name

N-[2-(diethylamino)ethyl]-2-(2-methyl-5-nitro-1,3-benzodioxol-2-yl)acetamide;oxalic acid

Molecular Formula

C18H25N3O9

Molecular Weight

427.4 g/mol

InChI

InChI=1S/C16H23N3O5.C2H2O4/c1-4-18(5-2)9-8-17-15(20)11-16(3)23-13-7-6-12(19(21)22)10-14(13)24-16;3-1(4)2(5)6/h6-7,10H,4-5,8-9,11H2,1-3H3,(H,17,20);(H,3,4)(H,5,6)

InChI Key

SPDJIYHFWWLZLB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)CC1(OC2=C(O1)C=C(C=C2)[N+](=O)[O-])C.C(=O)(C(=O)O)O

1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2-methyl-5-nitro-, oxalate is a complex organic compound characterized by its unique chemical structure, which includes a benzodioxole core and various functional groups. Its molecular formula is C16H23N3O5C_{16}H_{23}N_{3}O_{5}, and it has a molar mass of approximately 337.37 g/mol. This compound exhibits a density of about 1.201 g/cm³ and a predicted boiling point of 507.8 °C. The oxalate form enhances its solubility and bioavailability, making it suitable for various pharmaceutical applications .

The chemical reactivity of 1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2-methyl-5-nitro-, oxalate includes:

  • Nucleophilic Substitution: The diethylaminoethyl side chain can undergo nucleophilic substitution reactions.
  • Electrophilic Aromatic Substitution: The benzodioxole ring can participate in electrophilic aromatic substitutions due to its electron-rich nature.
  • Oxidation and Reduction: The compound can be oxidized to yield carboxylic acids or ketones, and reduced to produce alcohols or amines .

1,3-Benzodioxole derivatives are known for their diverse biological activities. This particular compound has demonstrated:

  • Anti-inflammatory Properties: It may be effective in treating inflammatory conditions.
  • Analgesic Effects: Potential use as a pain reliever.
  • Central Nervous System Depressant Activity: It shows promise in influencing neurotransmitter activity, which could be beneficial for managing pain and inflammation .

The synthesis of 1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2-methyl-5-nitro-, oxalate typically involves several steps:

  • Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
  • Introduction of the Acetamide Group: Acylation reactions using acetic anhydride or acetyl chloride introduce the acetamide group.
  • Attachment of the Diethylaminoethyl Side Chain: This is accomplished through nucleophilic substitution reactions involving diethylamine .

The primary applications of 1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2-methyl-5-nitro-, oxalate are in the pharmaceutical industry:

  • Pain Management: Due to its analgesic properties.
  • Anti-inflammatory Treatments: Potential use in medications targeting inflammation.
  • Neuropharmacology: Investigated for its effects on the central nervous system .

Research on interaction studies involving this compound has focused on its pharmacodynamics and pharmacokinetics. It is believed to interact with specific receptors in the central nervous system, influencing neurotransmitter activity. Further studies are necessary to elucidate its mechanism of action and interactions with other pharmacological agents .

1,3-Benzodioxole-2-acetamide shares structural similarities with several other compounds that also contain benzodioxole moieties. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeBiological Activity
1,3-BenzodioxoleBenzodioxole derivativeModerate bioactivity; used in pesticides
N,N-Diethylaminoethyl(2-phenyl-1,3-benzodioxol-2-yl)-acetateBenzodioxole derivativeAnti-inflammatory properties
N-(N',N'-Diethylaminoethyl)-2-(2-methyl-1,3-benzodioxol-2-yl)-acetamideBenzodioxole derivativeCentral nervous system depressant; analgesic

The uniqueness of 1,3-Benzodioxole-2-acetamide lies in its specific combination of functional groups that enhance its solubility and biological activity compared to other similar compounds. Its distinct pharmacological profile makes it particularly valuable for therapeutic applications targeting pain and inflammation management .

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

427.15907938 g/mol

Monoisotopic Mass

427.15907938 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-15-2024

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